4-biphenyl-3'-acetyl-acetic acid

Descripción general

Descripción

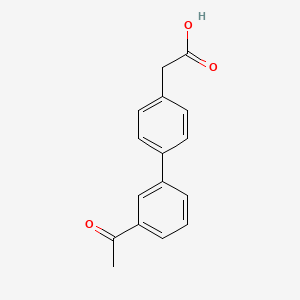

(3’-Acetyl-biphenyl-4-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group attached to the biphenyl structure, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Acetyl-biphenyl-4-yl)-acetic acid typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

Acetylation: The biphenyl compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of (3’-Acetyl-biphenyl-4-yl)-acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3’-Acetyl-biphenyl-4-yl)-acetic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties

4-Biphenyl-3'-acetyl-acetic acid exhibits significant anti-inflammatory activity, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound's activity has been compared favorably to established NSAIDs, indicating its potential for pain management therapies .

2. Antimicrobial Activity

Research has demonstrated that this compound possesses antibacterial and antifungal properties. It has been tested against various pathogens, including Staphylococcus aureus and Candida albicans, showing efficacy comparable to commercial antibiotics such as Imipenem and Nystatin. The compound's mechanism involves disrupting microbial cell wall synthesis, which highlights its potential as a broad-spectrum antimicrobial agent .

3. Drug Formulation Enhancements

The compound has been studied for its ability to form inclusion complexes with β-cyclodextrin, enhancing its solubility and bioavailability. This is particularly important for oral drug formulations where improved absorption can lead to better therapeutic outcomes .

Material Science Applications

1. Polymer Production

this compound serves as a precursor in the synthesis of various polymer materials. Its derivatives are used in producing polyesters and polyamides, which are essential in the manufacture of plastics and fibers. The structural properties of biphenyl compounds contribute to the thermal stability and mechanical strength of these materials .

2. Liquid Crystals

Due to its biphenyl structure, this compound is also explored as a building block for liquid crystals. These materials are crucial in the development of display technologies, such as LCDs (liquid crystal displays), where their unique optical properties can be harnessed for better performance .

Industrial Applications

1. Synthesis of Fine Chemicals

In industrial settings, this compound is utilized as an intermediate in the synthesis of fine chemicals. Its versatility allows it to participate in various chemical reactions, leading to the production of complex organic molecules used in pharmaceuticals and agrochemicals .

2. Research and Development

The compound is frequently employed in research laboratories for developing new derivatives with enhanced biological activities or improved physical properties. Its role as a model compound in studies related to drug interactions and mechanisms of action is significant .

Case Studies

Mecanismo De Acción

The mechanism of action of (3’-Acetyl-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The biphenyl structure allows for interactions with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparación Con Compuestos Similares

(3’-Acetyl-biphenyl-4-yl)-acetic acid: can be compared with other biphenyl derivatives such as:

Biphenyl-4-carboxylic acid: Lacks the acetyl group, leading to different chemical and biological properties.

4-Acetylbiphenyl: Lacks the acetic acid moiety, affecting its reactivity and applications.

Biphenyl-4-acetic acid: Similar structure but without the acetyl group, resulting in different chemical behavior.

The presence of both the acetyl and acetic acid groups in (3’-Acetyl-biphenyl-4-yl)-acetic acid makes it unique and versatile in various applications.

Actividad Biológica

4-Biphenyl-3'-acetyl-acetic acid, also known as (3’-Acetyl-biphenyl-4-yl)-acetic acid, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a biphenyl structure with an acetyl group and an acetic acid moiety, which contributes to its unique properties and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves:

- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions.

- Acetylation : Using acetic anhydride or acetyl chloride in the presence of Lewis acids.

- Introduction of Acetic Acid Moiety : Finalizing the synthesis to yield the desired compound .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

The biological activity of this compound is believed to involve:

- Interaction with Enzymes : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways .

- Modulation of Signaling Pathways : It influences cellular signaling, affecting gene expression and cellular responses .

Case Studies

- In vitro Studies : In laboratory settings, this compound was tested against several bacterial strains, showing a dose-dependent inhibition of growth. For instance, at concentrations above 50 µg/mL, significant antimicrobial activity was observed .

- Animal Models : In vivo studies demonstrated that administration of this compound led to reduced inflammation markers in models of arthritis, suggesting its potential therapeutic use in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | , |

| Antimicrobial | Growth inhibition in bacterial strains | |

| Cytotoxicity | Dose-dependent effects on cell viability |

Comparative Analysis

When compared with other biphenyl derivatives:

- Biphenyl-4-carboxylic acid lacks the acetyl group and shows different biological properties.

- 4-Acetylbiphenyl does not possess the acetic acid moiety, which affects its reactivity.

The unique combination of both acetyl and acetic acid groups in this compound enhances its versatility for various applications in drug development .

Propiedades

IUPAC Name |

2-[4-(3-acetylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTACOSBQBHGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629610 | |

| Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-14-0 | |

| Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.